(2,6-Dibromo-4-methoxyphenyl)methanol
Overview
Description
“(2,6-Dibromo-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 1643918-95-9. It has a molecular weight of 295.96 and its IUPAC name is (2,6-dibromo-4-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for “(2,6-Dibromo-4-methoxyphenyl)methanol” is 1S/C8H8Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(2,6-Dibromo-4-methoxyphenyl)methanol” is a solid substance . Its boiling point is predicted to be 342.6±37.0 °C .
Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliaries
(Jung, Ho, & Kim, 2000) explored the use of a chiral auxiliary derived from 4-methoxyphenyl)methanol for the asymmetric synthesis of α-hydroxy esters, highlighting its application in controlled alkylation processes.
Protective Group for Carboxylic Acids
(Kurosu, Biswas, Narayanasamy, & Crick, 2007) discussed how esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol can be used as a stable protecting group for carboxylic acids, which are resistant to various acids, bases, and nucleophiles.
Methanol Adsorption and Desorption
(Wu, Li, Mullins, & Overbury, 2012) utilized methanol to study the nature of surface sites on ceria nanocrystals, demonstrating how methanol adsorption and desorption can be employed to understand surface properties of catalysts.
Electrochemical Oxidation
(Markova, Kučerová, Skopalová, & Barták, 2015) investigated the electrooxidation of 2,4,6-tribromophenol on platinum electrodes in alcohol, identifying various derivatives of 2,6-dibromo-4-alkoxyphenols, highlighting its application in electrochemical studies.
Novel Synthesis Processes
(Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012) discussed a novel synthesis method for hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the versatility of (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol in organic synthesis.
Photophysical Properties
(Khoza, Maluleka, Mama, & Mphahlele, 2012) synthesized 2-aryl-6,8-dibromo-4-methoxyquinolines, evaluating their absorption and fluorescence properties, demonstrating the potential of methoxy-substituted compounds in photophysical applications.
Methanol in Lipid Dynamics
(Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019) showed how methanol impacts lipid dynamics in biological membranes, providing insights into how solvents like methanol influence biological processes.
Proton Exchange Membranes
(Wang, Shin, Lee, Kang, Lee, & Guiver, 2012) synthesized new monomers containing methoxyphenyl groups for use in proton exchange membranes, emphasizing the utility of methoxy-substituted compounds in fuel cell technology.
Utilization of Methanol in Organic Synthesis
(Natte, Neumann, Beller, & Jagadeesh, 2017) discussed the use of methanol as a C1 source in organic synthesis, demonstrating its role in forming various chemical bonds and its significance in drug discovery.
Safety And Hazards
properties
IUPAC Name |
(2,6-dibromo-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYTVKWBJWAZBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dibromo-4-methoxyphenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.